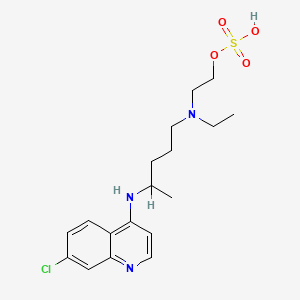

Hydroxychloroquine O-Sulfate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O4S/c1-3-22(11-12-26-27(23,24)25)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14H,3-5,10-12H2,1-2H3,(H,20,21)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHZUDNKLODXFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCOS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103152-84-7 | |

| Record name | Hydroxychloroquine O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103152847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SULFOHYDROXYCHLOROQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZH738MV6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Metabolism of Hydroxychloroquine

Executive Summary

This technical guide provides a comprehensive overview of the in vitro metabolism of hydroxychloroquine (HCQ), a cornerstone therapy for several autoimmune diseases and malaria. A critical initial clarification is addressed: "Hydroxychloroquine Sulfate" is the common pharmaceutical salt of the drug, not a metabolic product. The guide pivots to the scientifically established metabolic pathways, which are dominated by N-dealkylation reactions catalyzed by the cytochrome P450 (CYP) enzyme system. We delve into the specific roles of key enzymes—CYP2D6, CYP3A4, and CYP2C8—and present the causality behind experimental designs used to elucidate their contributions. Detailed, field-proven protocols for studying HCQ metabolism using human liver microsomes are provided, alongside methodologies for quantitative analysis via LC-MS/MS. This guide is structured to serve as a practical and authoritative resource, ensuring scientific integrity through a self-validating framework and comprehensive referencing.

Clarification on "Hydroxychloroquine O-Sulfate"

It is crucial to begin by clarifying a potential point of confusion suggested by the topic. "Hydroxychloroquine sulfate" is the most common pharmaceutical salt form of the drug hydroxychloroquine.[1][2][3] The "sulfate" component in this name does not indicate a metabolic product but rather the salt used to improve the drug's solubility and stability for oral administration.[4][5] A 200 mg tablet of hydroxychloroquine sulfate is equivalent to 155 mg of hydroxychloroquine base.[2][4][5]

This guide will, therefore, focus on the scientifically established in vitro metabolic pathways of hydroxychloroquine, the active drug entity. The primary metabolic route is not O-sulfation but N-dealkylation, mediated by the cytochrome P450 (CYP) enzyme system.[1][6][7]

Introduction to Hydroxychloroquine Metabolism

Hydroxychloroquine (HCQ) is a 4-aminoquinoline drug widely used in the treatment of malaria, rheumatoid arthritis, and systemic lupus erythematosus.[1] Understanding its metabolic fate is critical for predicting its efficacy, potential drug-drug interactions (DDIs), and toxicity profile. The liver is the primary site of HCQ metabolism, where it is converted to several active metabolites.[8][9] In vitro models, particularly human liver microsomes (HLMs) and recombinant CYP enzymes, are indispensable tools for elucidating these metabolic pathways.[10][11][12]

The major metabolic transformation HCQ undergoes is N-dealkylation, a phase I reaction catalyzed by cytochrome P450 enzymes.[6][7] This process involves the removal of ethyl groups from the side chain of the molecule.

Primary Metabolic Pathways and Key Enzymes

In vitro studies have consistently shown that HCQ is metabolized into three main metabolites:

-

Desethylhydroxychloroquine (DHCQ): The major and pharmacologically active metabolite.[13]

-

Desethylchloroquine (DCQ): Also an active metabolite.[13]

-

Bisdesethylchloroquine (BDCQ): A secondary metabolite formed from further dealkylation.[13]

The enzymes responsible for these transformations are primarily members of the cytochrome P450 superfamily.

The Role of Cytochrome P450 Isoforms

Extensive research using HLMs and specific recombinant CYP enzymes has identified three key isoforms responsible for HCQ metabolism:[10][14][15]

While CYP2D6 has a higher affinity (lower Km) for HCQ, CYP3A4 and CYP2C8 are high-capacity systems that significantly contribute to its overall metabolism, especially at therapeutic concentrations.[6][16] The relative contributions of these enzymes can be dissected in vitro using selective chemical inhibitors or by correlating metabolic rates with the known activities of these CYPs in a panel of individual human liver microsomes.[6]

Metabolic Pathway Diagram

The following diagram illustrates the primary N-dealkylation pathway of hydroxychloroquine.

Caption: Primary N-dealkylation pathway of Hydroxychloroquine.

In Vitro Experimental Systems and Protocols

The investigation of HCQ metabolism in vitro relies on robust and well-validated experimental systems. Human liver microsomes are the most commonly used system as they contain a rich complement of phase I enzymes, including CYPs.[11][12]

Experimental Workflow for In Vitro HCQ Metabolism

A typical workflow for assessing the in vitro metabolism of HCQ is depicted below. This self-validating system includes controls to ensure that the observed metabolite formation is enzyme-dependent.

Caption: General workflow for studying HCQ metabolism in HLMs.

Detailed Protocol: HCQ Metabolism in Human Liver Microsomes

This protocol describes a standard assay to determine the rate of formation of HCQ metabolites in pooled human liver microsomes.

Materials:

-

Hydroxychloroquine sulfate (or base)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) (e.g., a deuterated analog of HCQ or a structurally similar compound like chloroquine)[17][18]

-

Microcentrifuge tubes

-

Incubator/shaker (37°C)

-

Centrifuge

Procedure:

-

Preparation:

-

Prepare a 1 M stock of potassium phosphate buffer (pH 7.4). Dilute to 100 mM for the assay.

-

Prepare a 10 mM stock solution of HCQ in a suitable solvent (e.g., methanol or water). Further dilute to working concentrations.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare the termination solution: ice-cold acetonitrile containing the internal standard at a known concentration.

-

-

Incubation Setup:

-

In a microcentrifuge tube, add the following in order:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Human Liver Microsomes (final protein concentration typically 0.5-1.0 mg/mL)[19]

-

Hydroxychloroquine solution (final concentration, e.g., 1-10 µM)

-

-

Prepare negative control tubes that will not receive the NADPH regenerating system.

-

-

Pre-incubation:

-

Vortex the tubes gently and pre-incubate at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all tubes except the negative controls. Vortex gently.

-

-

Incubation:

-

Incubate the tubes at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes). The time points are chosen to ensure the reaction is in the linear range.

-

-

Reaction Termination:

-

At each time point, terminate the reaction by adding 2-3 volumes of the ice-cold acetonitrile/internal standard solution. This stops the enzymatic activity and precipitates the microsomal proteins.

-

-

Sample Processing:

-

Vortex the terminated samples vigorously.

-

Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

-

Analysis:

-

Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

-

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of HCQ and its metabolites due to its high specificity and ability to measure low concentrations in complex biological matrices.[20][21]

Key LC-MS/MS Parameters

| Parameter | Typical Conditions | Rationale |

| Chromatography | ||

| Column | C18 or PFP (Pentafluorophenyl) reversed-phase column[20] | Provides good retention and separation of the basic HCQ and its metabolites from endogenous matrix components. |

| Mobile Phase | Gradient elution with water and methanol/acetonitrile containing a modifier (e.g., formic acid)[20][21] | Formic acid aids in the ionization of the analytes in the mass spectrometer source. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+)[20] | HCQ and its metabolites are basic compounds that readily form positive ions. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard. |

Example MRM Transitions

The following are representative MRM transitions used for the analysis of HCQ and its primary metabolites.[20]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Hydroxychloroquine (HCQ) | 336.1 | 247.1 |

| Desethylhydroxychloroquine (DHCQ) | 308.1 | 179.1 |

| Bisdesethylchloroquine (BDCQ) | 264.1 | 179.1 |

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to determine the kinetics of HCQ metabolism. The concentration of each metabolite is calculated by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

The rate of metabolite formation is then plotted against time. The initial linear portion of this curve is used to calculate the velocity of the reaction (e.g., in pmol/min/mg protein). By performing these experiments at various HCQ concentrations, key kinetic parameters such as Km (Michaelis-Menten constant) and Vmax (maximum reaction velocity) can be determined for each metabolizing enzyme.

In Vitro Kinetic Parameters for HCQ Metabolism

The following table summarizes intrinsic clearance (CLint) values, which reflect the metabolic efficiency of the enzymes.

| Enzyme | Recombinant CYP CLint (µL/min/pmol) | Scaled HLM CLint (µL/min/mg) |

| CYP2D6 | 0.87 | 11 |

| CYP3A4 | 0.075 | 14 |

| CYP2C8 | Not specified | 5.7 |

| Data sourced from Paludetto et al., 2023.[10][15] |

This data demonstrates that while recombinant CYP2D6 is highly efficient on a per-enzyme basis, the high abundance of CYP3A4 in the human liver results in it having a comparable or even greater overall contribution to HCQ metabolism in vivo.[14]

Conclusion and Future Directions

The in vitro metabolism of hydroxychloroquine is well-characterized and primarily involves N-dealkylation by CYP2D6, CYP3A4, and CYP2C8 to form active metabolites. The term "Hydroxychloroquine O-Sulfate" refers to the pharmaceutical salt, not a product of metabolic sulfation. Understanding the roles of these specific CYP enzymes is critical for predicting and managing drug-drug interactions, as HCQ and its metabolites have been shown to inhibit CYP2D6 and CYP3A respectively.[10][14] Future research may focus on further quantifying the contribution of extrahepatic metabolism and the role of drug transporters in the disposition of HCQ and its metabolites.

References

-

Paludetto, M. N., Kurkela, M., Kahma, H., Backman, J. T., Niemi, M., & Filppula, A. M. (2023). Hydroxychloroquine is Metabolized by Cytochrome P450 2D6, 3A4, and 2C8, and Inhibits Cytochrome P450 2D6, while its Metabolites also Inhibit Cytochrome P450 3A in vitro. Drug Metabolism and Disposition, 51(3), 293-305. Available from: [Link]

-

PALUDETTO, M. N., Kurkela, M., Kahma, H., et al. (2022). Hydroxychloroquine is metabolized by CYP2D6, CYP3A4 and CYP2C8, and inhibits CYP2D6, while its metabolites also inhibit CYP3A4 in vitro. Research Explorer The University of Manchester. Available from: [Link]

-

Paludetto, M. N., et al. (2022). (PDF) Hydroxychloroquine is metabolized by CYP2D6, CYP3A4, and CYP2C8, and inhibits CYP2D6, while its metabolites also inhibit CYP3A in vitro. ResearchGate. Available from: [Link]

-

Paludetto, M. N., Kurkela, M., Kahma, H., et al. (n.d.). Hydroxychloroquine is metabolized by CYP2D6, CYP3A4, and CYP2C8, and inhibits CYP2D6, while its metabolites also inhibit CYP3A in vitro. Åbo Akademi University Research Portal. Available from: [Link]

-

Projean, D., Haufroid, V., & Hantson, P. (2003). In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation. Drug Metabolism and Disposition, 31(6), 748-754. Available from: [Link]

-

Browning, D. J. (2021). Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters. Molecules, 26(1), 137. Available from: [Link]

-

Jumbe, N., et al. (2021). Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma. PLOS One, 16(3), e0247356. Available from: [Link]

-

Phenomenex. (n.d.). Determination of Chloroquine, Hydroxychloroquine and its Metabolite Desethyl Hydroxychloroquine in Plasma Samples by LC-MS/MS. Phenomenex. Available from: [Link]

-

Jumbe, N., et al. (2021). Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma. PubMed. Available from: [Link]

-

Dr.Oracle. (2024). What is the difference between the base and salt forms in Chloroquine (hydroxychloroquine) dosage formulations? Dr.Oracle. Available from: [Link]

-

Kim, K. A., et al. (2003). Cytochrome P450 2C8 and CYP3A4/5 are involved in chloroquine metabolism in human liver microsomes. ResearchGate. Available from: [Link]

-

Jumbe, N., et al. (2021). Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin. eScholarship.org. Available from: [Link]

-

U.S. Food and Drug Administration. (n.d.). hydroxychloroquine sulfate tablets, usp description. accessdata.fda.gov. Available from: [Link]

-

Kim, K. A., Park, J. Y., Lee, J. S., & Lim, S. (2003). Cytochrome P450 2C8 and CYP3A4/5 are involved in chloroquine metabolism in human liver microsomes. Archives of Pharmacal Research, 26(8), 631-637. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Hydroxychloroquine Sulfate. PubChem. Available from: [Link]

-

Liu, Y., et al. (2024). Species differences in microsomal metabolism of hydroxychloroquine. PubMed. Available from: [Link]

-

Gajula, S. N. R., Vora, S. A., Dikundwar, A. G., & Sonti, R. (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available from: [Link]

-

Li, X., et al. (2021). Pharmacokinetics and Bioequivalence Study of Hydroxychloroquine Sulfate Tablets in Chinese Healthy Volunteers by LC–MS/MS. Frontiers in Pharmacology, 12, 634938. Available from: [Link]

-

Hewitt, N. J., & Valdivia, P. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. International Journal of Molecular Sciences, 21(21), 8175. Available from: [Link]

-

Chow, E. C., & Pang, K. S. (2013). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 14(8), 836-854. Available from: [Link]

-

Wallace, D. J. (2016). Pharmacology of Chloroquine and Hydroxychloroquine. SpringerLink. Available from: [Link]

-

Liu, Y., et al. (2022). Relationship of cytochrome P450 gene polymorphisms with blood concentrations of hydroxychloroquine and its metabolites and adverse drug reactions. BMC Pharmacology and Toxicology, 23(1), 10. Available from: [Link]

- Obach, R. S. (2011). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology, 779, 295-306.

-

Wikipedia. (n.d.). Hydroxychloroquine. Wikipedia. Available from: [Link]

-

Cardoso, C. D., & Bonato, P. S. (2007). Enantioselective metabolism of hydroxychloroquine employing rats and mice hepatic microsomes. Brazilian Journal of Pharmaceutical Sciences, 43(3), 435-442. Available from: [Link]

-

RxList. (n.d.). Hydroxychloroquine sulfate. RxList. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Hydroxychloroquine. PubChem. Available from: [Link]

-

Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. Available from: [Link]

-

Cardoso, C. D., & Bonato, P. S. (2005). Enantioselective analysis of the metabolites of hydroxychloroquine and application to an in vitro metabolic study. Journal of Chromatography B, 823(2), 173-181. Available from: [Link]

-

Pal, D., & Mitra, A. K. (2020). Comparison of structures and metabolism of Hydroxychloroquine (HCQ) and Chloroquine (CQ). ResearchGate. Available from: [Link]

-

Kim, H. Y., et al. (2024). Degradation of Hydroxychloroquine from Aqueous Solutions Under Fenton-Assisted Electron Beam Treatment. Molecules, 29(23), 5209. Available from: [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2021). In Vitro and In Vivo Evaluation of Two Hydroxychloroquine Tablet Formulations: HPLC Assay Development. Journal of Chromatographic Science, 59(1), 71-78. Available from: [Link]

Sources

- 1. Hydroxychloroquine - Wikipedia [en.wikipedia.org]

- 2. HYDROXYCHLOROQUINE - Hydroxychloroquine sulfate [products.sanofi.us]

- 3. Hydroxychloroquine | C18H26ClN3O | CID 3652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hydroxychloroquine Sulfate | C18H28ClN3O5S | CID 12947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and Bioequivalence Study of Hydroxychloroquine Sulfate Tablets in Chinese Healthy Volunteers by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydroxychloroquine is Metabolized by Cytochrome P450 2D6, 3A4, and 2C8, and Inhibits Cytochrome P450 2D6, while its Metabolites also Inhibit Cytochrome P450 3A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. research.manchester.ac.uk [research.manchester.ac.uk]

- 15. research.abo.fi [research.abo.fi]

- 16. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. unitedchem.com [unitedchem.com]

- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 19. researchgate.net [researchgate.net]

- 20. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]

- 21. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Impurity Profiling in Hydroxychloroquine Synthesis

Hydroxychloroquine (HCQ), a cornerstone in the treatment of autoimmune diseases and malaria, undergoes a rigorous synthesis process where the control of impurities is paramount to ensure its safety and efficacy. Process-related impurities, arising from the synthetic route itself, demand meticulous characterization and control. This guide provides an in-depth exploration of a specific and critical process-related impurity: Hydroxychloroquine O-Sulfate . As a Senior Application Scientist, the following sections will dissect the formation, identification, and control of this impurity, offering field-proven insights and robust analytical protocols. The understanding and mitigation of such impurities are not merely a regulatory hurdle but a fundamental aspect of robust drug development and manufacturing.[1]

Deconstructing the Impurity: Hydroxychloroquine O-Sulfate (HCQ-O-Sulfate)

Hydroxychloroquine O-Sulfate, identified in the European Pharmacopoeia as Hydroxychloroquine Impurity B , is a process-related impurity that can arise during the synthesis of Hydroxychloroquine Sulfate.[2][3] Its formation is intrinsically linked to the final step of the synthesis, where the free base of hydroxychloroquine is converted to its sulfate salt for pharmaceutical use.

Chemical Identity:

| Attribute | Information |

| Systematic Name | 2-({4-[(7-chloroquinolin-4-yl)amino]pentyl}(ethyl)amino)ethyl hydrogen sulfate[3][4] |

| Synonyms | Hydroxychloroquine O-Sulfate, Hydroxychloroquine EP Impurity B |

| CAS Number | 103152-84-7[1][3][4] |

| Molecular Formula | C18H26ClN3O4S[1][4] |

| Molecular Weight | 415.93 g/mol [1] |

Diagram: Chemical Structure of Hydroxychloroquine and Hydroxychloroquine O-Sulfate

Caption: Comparative structures of Hydroxychloroquine and its O-Sulfate impurity.

The Genesis of an Impurity: Formation Mechanism of HCQ-O-Sulfate

The formation of Hydroxychloroquine O-Sulfate is a classic example of a side reaction occurring during the salt formation step. The terminal primary hydroxyl group (-OH) on the side chain of the hydroxychloroquine molecule is susceptible to esterification under acidic conditions, particularly in the presence of a strong sulfating agent like sulfuric acid (H₂SO₄), which is used to form the sulfate salt of the drug.

The likely mechanism involves the protonation of the hydroxyl group by sulfuric acid, making it a good leaving group (water). The resulting carbocation is then attacked by a sulfate or bisulfate ion. Alternatively, a direct nucleophilic attack by the hydroxyl group on a sulfur trioxide (SO₃) equivalent, which can be in equilibrium with concentrated sulfuric acid, can lead to the formation of the sulfate ester.[5][6] This reaction is an O-sulfation, a known transformation for alcohols.[5][6]

Diagram: Postulated Formation Pathway of HCQ-O-Sulfate

Caption: Synthetic pathway highlighting the formation of HCQ-O-Sulfate.

Factors that can influence the rate of this side reaction include:

-

Concentration of Sulfuric Acid: Higher concentrations can increase the propensity for sulfation.

-

Reaction Temperature: Elevated temperatures can provide the activation energy needed for the esterification reaction.[7]

-

Reaction Time: Prolonged exposure to acidic conditions can lead to higher levels of the impurity.[7]

-

Solvent System: The choice of solvent can influence the reactivity of the hydroxyl group and the solubility of the reactants and products.

Analytical Detection and Quantification: A Methodical Approach

The accurate detection and quantification of HCQ-O-Sulfate are critical for ensuring the quality of the final drug substance. High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are the methods of choice.[2][8]

Recommended Analytical Method: Reversed-Phase HPLC

A robust, stability-indicating RP-HPLC method can effectively separate HCQ-O-Sulfate from the parent drug and other related impurities.

Table: HPLC Method Parameters for HCQ-O-Sulfate Analysis

| Parameter | Recommended Conditions |

| Column | X-terra phenyl (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | 0.3 M Potassium Dihydrogen Phosphate buffer (pH 2.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-based gradient optimized for separation |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Protocol: Step-by-Step HPLC Analysis

-

Standard Preparation: Accurately weigh and dissolve a reference standard of Hydroxychloroquine O-Sulfate in a suitable diluent (e.g., a mixture of mobile phases) to prepare a stock solution. Perform serial dilutions to create calibration standards at appropriate concentrations.

-

Sample Preparation: Accurately weigh and dissolve the Hydroxychloroquine Sulfate drug substance in the diluent to achieve a known concentration.

-

Chromatographic Run: Equilibrate the HPLC system with the initial mobile phase composition. Inject the standard solutions and the sample solution.

-

Data Analysis: Identify the peak corresponding to HCQ-O-Sulfate in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the impurity using the calibration curve generated from the standard solutions.

Diagram: Analytical Workflow for HCQ-O-Sulfate Quantification

Caption: Workflow for the quantification of HCQ-O-Sulfate impurity.

Regulatory Landscape and Control Strategies

Regulatory bodies like the European Pharmacopoeia (EP) list specific impurities for drug substances. As Hydroxychloroquine Impurity B, HCQ-O-Sulfate is a specified impurity that must be controlled within defined limits. While the exact limit should always be referenced from the current version of the relevant pharmacopeia, for identified impurities, a general limit is often in the range of 0.10% to 0.15%.[9][10]

Strategies for Controlling HCQ-O-Sulfate Formation:

The primary approach to controlling this impurity is through the optimization of the salt formation process.

-

Temperature Control: Conduct the salt formation at a lower temperature to minimize the rate of the O-sulfation side reaction.

-

Controlled Addition of Sulfuric Acid: A slow, controlled addition of sulfuric acid can prevent localized high concentrations and exotherms that may promote impurity formation.

-

Stoichiometric Control: Use the minimum effective amount of sulfuric acid required for complete salt formation.

-

Solvent Selection: The choice of solvent can influence the reaction kinetics. A solvent system that favors the crystallization of the desired hydroxychloroquine sulfate salt over the formation of the O-sulfate impurity should be selected.

-

Reaction Time: Minimize the time the reaction mixture is held at elevated temperatures or under strongly acidic conditions.

-

Purification: If the impurity is formed, subsequent recrystallization steps may be employed to purge it from the final drug substance.

Conclusion: A Proactive Approach to Purity

The presence of Hydroxychloroquine O-Sulfate as a process-related impurity is a manageable challenge in the synthesis of Hydroxychloroquine Sulfate. A thorough understanding of its formation mechanism, coupled with the implementation of robust analytical methods and well-defined control strategies, is essential for ensuring the consistent production of high-quality, safe, and effective hydroxychloroquine. For drug development professionals, a proactive approach to impurity profiling and control is not just a matter of compliance but a commitment to scientific integrity and patient safety.

References

- Baumann, E. (1876). Ueber gepaarte Schwefelsäuren im Harn. Berichte der deutschen chemischen Gesellschaft, 9(1), 54-58.

- Deno, N. C., & Newman, M. S. (1950). Mechanism of Sulfation of Alcohols. Journal of the American Chemical Society, 72(8), 3852–3856.

- European Pharmacopoeia (Ph. Eur.) 10.0. (2019).

- Elder, D. P., & Teasdale, A. (2013). Drug substances presented as sulfonic acid salts: Overview of utility, safety and regulation. Journal of Pharmaceutical Sciences, 102(10), 3449-3463.

-

Pharmaffiliates. (n.d.). hydroxychloroquine sulfate and its Impurities. Retrieved from [Link]

- Wang, J., Shakleya, D., Selaya, D., Mohammad, A., & Faustino, P. (2020). Development and Validation of a Sensitive and Selective Method for Hydroxychloroquine Sulfate Drug Products to Address the Underlying Drug Shortage.

- Shimadzu. (2020).

-

SynZeal. (n.d.). Hydroxychloroquine Sulfate EP Impurity B. Retrieved from [Link]

- RSC Publishing. (2019). Sulfation made simple: a strategy for synthesising sulfated molecules.

- Google Patents. (n.d.). CN103472154A - Method for analysis of hydroxychloroquine sulfate raw material and preparation by high performance liquid chromatography.

- Chemithon. (1997).

-

Alentris Research Pvt. Ltd. (n.d.). Hydroxychloroquine Sulfate EP Impurity B. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of hydroxychloroquine sulfate. Retrieved from [Link]

- Google Patents. (n.d.). CN102050781B - Industrial preparation method of hydroxychloroquine sulfate.

-

National Center for Biotechnology Information. (n.d.). Hydroxychloroquine Sulfate. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN104230803A - Preparation method of hydroxychloroquine sulfate.

- Pharmaceutical Technology. (2010). Salt Selection in Drug Development.

- Patil, S., et al. (2021). Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro. European Journal of Medicinal Chemistry, 223, 113645.

- EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia.

- European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph “substances for pharmaceutical use” and general chapter “control of impurities in substances for pharmaceutical use”.

- Bhat, S. V., et al. (2014). Chemical approaches to the sulfation of small molecules: current progress and future directions. MedChemComm, 5(4), 342-366.

-

EDQM. (n.d.). Y0001839 - HYDROXYCHLOROQUINE SULFATE CRS. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. shimadzu.com [shimadzu.com]

- 3. Hydroxychloroquine Sulfate EP Impurity B | 103152-84-7 | SynZeal [synzeal.com]

- 4. alentris.org [alentris.org]

- 5. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. fda.gov [fda.gov]

- 9. edqm.eu [edqm.eu]

- 10. ema.europa.eu [ema.europa.eu]

Biological activity of "Hydroxychloroquine O-Sulfate"

An In-depth Technical Guide to the Biological Activity of Hydroxychloroquine and its Metabolites

Authored by: Gemini, Senior Application Scientist

Abstract

Hydroxychloroquine (HCQ), administered clinically as hydroxychloroquine sulfate, is a cornerstone therapy for autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis, in addition to its historical use as an antimalarial agent.[1][2][3] This technical guide provides a comprehensive overview of the biological activity of hydroxychloroquine, delving into its pharmacokinetics, metabolism, and multifaceted mechanisms of action. We will explore the immunomodulatory, anti-inflammatory, antimalarial, and antiviral properties of HCQ and its primary metabolites. Furthermore, this guide will present detailed experimental protocols for the in vitro and in vivo evaluation of its biological effects, catering to researchers, scientists, and drug development professionals.

A Note on "Hydroxychloroquine O-Sulfate": The term "Hydroxychloroquine O-Sulfate" does not correspond to a commonly reported metabolite of hydroxychloroquine in the scientific literature. The widely used pharmaceutical form is hydroxychloroquine sulfate , a salt of the parent drug.[1][4] This guide will, therefore, focus on the biological activity of hydroxychloroquine and its well-characterized metabolites.

Introduction to Hydroxychloroquine Sulfate

Hydroxychloroquine is a 4-aminoquinoline drug, structurally similar to chloroquine but with the addition of a hydroxyl group, which is believed to reduce its toxicity.[5][6] It is a weak base that readily accumulates in acidic intracellular compartments such as lysosomes, a key aspect of its mechanism of action.[7][8]

Chemical Structure:

-

IUPAC Name: (RS)-2-[{4-[(7-chloroquinolin-4-yl)amino]pentyl}(ethyl)amino]ethanol[1]

-

Chemical Formula: C18H26ClN3O[1]

-

Molar Mass: 335.88 g·mol−1[1]

Initially developed as an antimalarial, the immunomodulatory properties of hydroxychloroquine were discovered serendipitously, leading to its widespread use in rheumatology.[3]

Pharmacokinetics and Metabolism

Hydroxychloroquine is administered orally as a sulfate salt and is rapidly absorbed from the gastrointestinal tract.[1] It has a large volume of distribution and a long terminal half-life of 32-50 days.[1] Metabolism occurs primarily in the liver, mediated by cytochrome P450 (CYP) enzymes, and excretion is mainly through the kidneys.[1][9][10]

The main metabolites of hydroxychloroquine are:

-

N-desethylhydroxychloroquine (DHCQ)

-

Desethylchloroquine (DCQ)

DHCQ is considered an active metabolite, and the contribution of each metabolite to the overall therapeutic effect and toxicity of HCQ is an area of ongoing research.[12]

Metabolic Pathway of Hydroxychloroquine

The following diagram illustrates the primary metabolic pathway of hydroxychloroquine.

Caption: Metabolic pathway of Hydroxychloroquine.

Mechanisms of Biological Activity

The biological effects of hydroxychloroquine are pleiotropic, impacting various cellular pathways.

Immunomodulatory and Anti-inflammatory Effects

-

Inhibition of Toll-Like Receptor (TLR) Signaling: Hydroxychloroquine is known to inhibit TLRs, particularly TLR7 and TLR9, which are intracellular receptors that recognize nucleic acids and trigger inflammatory responses.[1][7][13] By accumulating in endosomes, HCQ increases the pH, thereby preventing TLR activation and subsequent production of pro-inflammatory cytokines like interferons.[7]

-

Interference with Lysosomal Activity and Antigen Presentation: As a weak base, hydroxychloroquine raises the pH of lysosomes.[4][7] This impairs the function of acidic proteases within the lysosome, which are crucial for processing and loading antigens onto Major Histocompatibility Complex (MHC) class II molecules.[4] This disruption of antigen presentation leads to reduced T-cell activation.[4]

-

Autophagy Inhibition: Hydroxychloroquine can inhibit autophagy, a cellular process for degrading and recycling cellular components.[14][15] In autoimmune diseases, this may prevent the presentation of self-antigens to T-cells.[15]

Signaling Pathway of TLR Inhibition by Hydroxychloroquine

Caption: General workflow for in vivo toxicity studies.

Data Presentation

Table 1: In Vitro Activity of Hydroxychloroquine

| Assay Type | Cell Line | Parameter | Value | Reference |

| Antiviral (SARS-CoV-2) | Vero | EC50 | 0.72 µM | [16] |

| Antiviral (SARS-CoV-2) | Vero | EC50 | 4.51 - 12.96 µM | [17][18] |

| Cytotoxicity | Vero E6 | CC50 | ~250 µM | [18] |

Discussion and Future Directions

Hydroxychloroquine sulfate is a drug with a complex and multifaceted mechanism of action that extends beyond its original antimalarial purpose. Its ability to modulate the innate immune system by interfering with lysosomal function and TLR signaling underpins its efficacy in autoimmune diseases. [4][7]The biological activity of its metabolites, particularly N-desethylhydroxychloroquine, is an important area for further investigation to fully understand the drug's overall therapeutic profile and potential for drug-drug interactions. [9][10][12] Future research should focus on elucidating the precise contribution of each metabolite to both efficacy and toxicity. Additionally, exploring the potential of hydroxychloroquine and its derivatives in other therapeutic areas, such as oncology, remains a promising avenue for drug development.

References

-

Wikipedia. Hydroxychloroquine. [Link]

-

Paludetto, M. N., Kurkela, M., Kahma, H., et al. (2023). Hydroxychloroquine is metabolized by CYP2D6, CYP3A4, and CYP2C8, and inhibits CYP2D6, while its metabolites also inhibit CYP3A in vitro. Drug Metabolism and Disposition, 51(3), 293-305. [Link]

-

Paludetto, M. N., Kurkela, M., Kahma, H., et al. (2022). Hydroxychloroquine is Metabolized by Cytochrome P450 2D6, 3A4, and 2C8, and Inhibits Cytochrome P450 2D6, while its Metabolites also Inhibit Cytochrome P450 3A in vitro. Drug Metabolism and Disposition, 51(3), 293-305. [Link]

-

Gjyrezi, A., & Zajmi, A. (2021). Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters. Medicina, 57(10), 1076. [Link]

-

Paludetto, M. N., Kurkela, M., Kahma, H., et al. (2022). Hydroxychloroquine is metabolized by CYP2D6, CYP3A4, and CYP2C8, and inhibits CYP2D6, while its metabolites also inhibit CYP3A in vitro. ResearchGate. [Link]

-

U.S. Food and Drug Administration. (2007). PLAQUENIL (hydroxychloroquine sulfate) tablets, USP description. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Hydroxychloroquine Sulfate?. [Link]

-

National Center for Biotechnology Information. (n.d.). Hydroxychloroquine Sulfate. PubChem. [Link]

-

Yao, X., Ye, F., Zhang, M., et al. (2020). In Vitro Antiviral Activity and Projection of Optimized Dosing Design of Hydroxychloroquine for the Treatment of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Clinical Infectious Diseases, 71(15), 732-739. [Link]

-

Schrezenmeier, E., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature Reviews Rheumatology, 16(3), 155-166. [Link]

-

Patsnap Eureka. (n.d.). Synthesis method of hydroxychloroquine sulfate. [Link]

-

Liu, J., Cao, R., Xu, M., et al. (2020). Enantiomers of Chloroquine and Hydroxychloroquine Exhibit Different Activities Against SARS-CoV-2 in vitro, Evidencing S-Hydroxychloroquine as a Potentially Superior Drug for COVID-19. bioRxiv. [Link]

- Google Patents. (2009).

-

Andreani, J., Le Bideau, M., Duflot, I., et al. (2020). In vitro testing of combined hydroxychloroquine and azithromycin on SARS-CoV-2 shows synergistic effect. International Journal of Antimicrobial Agents, 56(2), 106027. [Link]

-

Taylor & Francis Online. (n.d.). Hydroxychloroquine sulfate – Knowledge and References. [Link]

- Google Patents. (2011).

-

Arthritis UK. (n.d.). Hydroxychloroquine. [Link]

- Google Patents. (2014).

-

International Journal of Engineering Research and Applications. (2022). Study of Manufacturing of Hydroxychloroquine. [Link]

-

National Health Service. (n.d.). About hydroxychloroquine. [Link]

-

da Silva, A. C. G., de Souza, M. V. B., de Oliveira, V. M., et al. (2023). Biotransformation of hydroxychloroquine to evaluate the cytotoxicity of its metabolites and mimic mammalian metabolism. Journal of Molecular Structure, 1271, 134079. [Link]

-

El-Battrawy, I., Al-Kaisy, A., Al-Kaisey, A. M., et al. (2023). In vitro effect of hydroxychloroquine on pluripotent stem cells and their cardiomyocytes derivatives. Frontiers in Pharmacology, 14, 1198881. [Link]

-

MedlinePlus. (2025). Hydroxychloroquine. [Link]

-

Corvec, S., Le Gac, A., Le Vigan, M., et al. (2024). In vitro activity of hydroxychloroquine in combination with antibiotics against intracellular uropathogenic Escherichia coli. bioRxiv. [Link]

-

Ton, Q., & Askari, A. D. (2018). Hydroxychloroquine: An old drug with new relevance. Cleveland Clinic Journal of Medicine, 85(6), 465-472. [Link]

-

Stokkermans, T. J., & Schär, M. (2021). Biologic Functions of Hydroxychloroquine in Disease: From COVID-19 to Cancer. Cells, 10(9), 2260. [Link]

-

Al-Rawi, A., Al-Kuraishy, H. M., & Al-Gareeb, A. I. (2019). Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies. Journal of Chromatography B, 1124, 219-227. [Link]

-

Li, J., Chen, L., Yang, J., et al. (2013). Pharmacokinetics and Bioequivalence Study of Hydroxychloroquine Sulfate Tablets in Chinese Healthy Volunteers by LC–MS/MS. Journal of Chromatographic Science, 51(8), 765-770. [Link]

-

Sharma, A., & Kumar, A. (2020). Computational Studies of Hydroxychloroquine and Chloroquine Metabolites as Possible Candidates for Coronavirus (COVID-19) Treatment. Frontiers in Molecular Biosciences, 7, 586321. [Link]

-

ResearchGate. (2025). LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study. [Link]

Sources

- 1. Hydroxychloroquine - Wikipedia [en.wikipedia.org]

- 2. Hydroxychloroquine | Side-effects, uses, time to work [arthritis-uk.org]

- 3. ccjm.org [ccjm.org]

- 4. Hydroxychloroquine sulfate: mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pharmacokinetics and Bioequivalence Study of Hydroxychloroquine Sulfate Tablets in Chinese Healthy Volunteers by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Hydroxychloroquine Sulfate? [synapse.patsnap.com]

- 8. Hydroxychloroquine Sulfate | C18H28ClN3O5S | CID 12947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. research.abo.fi [research.abo.fi]

- 10. Hydroxychloroquine is Metabolized by Cytochrome P450 2D6, 3A4, and 2C8, and Inhibits Cytochrome P450 2D6, while its Metabolites also Inhibit Cytochrome P450 3A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. medkoo.com [medkoo.com]

- 15. Biologic Functions of Hydroxychloroquine in Disease: From COVID-19 to Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. In vitro effect of hydroxychloroquine on pluripotent stem cells and their cardiomyocytes derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro testing of combined hydroxychloroquine and azithromycin on SARS-CoV-2 shows synergistic effect - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Pharmacological Effects of Hydroxychloroquine O-Sulfate

Introduction

Hydroxychloroquine (HCQ), a 4-aminoquinoline derivative, is a cornerstone in the management of autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis, and it also sees use as an antimalarial agent.[1] Its therapeutic effects are attributed to its immunomodulatory properties, including the alkalinization of lysosomes and the inhibition of Toll-like receptor signaling.[1] The metabolism of hydroxychloroquine is primarily oxidative, mediated by cytochrome P450 enzymes, leading to the formation of active metabolites like desethylhydroxychloroquine (DHCQ), desethylchloroquine (DCQ), and didesethylchloroquine (DiDesCQ).[2] However, the potential for other metabolic pathways, such as sulfation, and the pharmacological profile of the resulting metabolites remain largely unexplored.

This technical guide provides a prospective analysis of a hypothetical metabolite, Hydroxychloroquine O-Sulfate. While not yet identified as a significant metabolite in vivo, its formation is theoretically plausible via the action of sulfotransferase (SULT) enzymes on the terminal hydroxyl group of the parent molecule. This document will explore the potential pharmacological implications of such a transformation, offering a scientifically grounded framework for researchers and drug development professionals to investigate this novel compound. We will delve into its potential mechanisms of action, propose experimental workflows for its characterization, and discuss the possible impact of O-sulfation on the therapeutic and toxicological profile of hydroxychloroquine.

Part 1: The Premise of Hydroxychloroquine O-Sulfate - A Hypothetical Metabolic Pathway

The biotransformation of drugs is a complex process involving Phase I (functionalization) and Phase II (conjugation) reactions. While the N-dealkylation of hydroxychloroquine by CYP enzymes is well-documented, the potential for Phase II conjugation, specifically O-sulfation, warrants consideration.[3][4] Sulfotransferases (SULTs) are a family of enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group on a substrate.[5] This process generally increases the water solubility of a compound, facilitating its excretion.[6]

The terminal hydroxyl group on the side chain of hydroxychloroquine presents a potential site for O-sulfation. The formation of Hydroxychloroquine O-Sulfate would represent a significant alteration in the physicochemical properties of the parent molecule.

Sources

- 1. What is the mechanism of Hydroxychloroquine Sulfate? [synapse.patsnap.com]

- 2. Population Pharmacokinetics of Hydroxychloroquine and 3 Metabolites in COVID-19 Patients and Pharmacokinetic/Pharmacodynamic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.abo.fi [research.abo.fi]

- 4. Hydroxychloroquine is Metabolized by Cytochrome P450 2D6, 3A4, and 2C8, and Inhibits Cytochrome P450 2D6, while its Metabolites also Inhibit Cytochrome P450 3A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. From Steroid and Drug Metabolism to Glycobiology, Using Sulfotransferase Structures to Understand and Tailor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Methodological & Application

LC-MS/MS method for "Hydroxychloroquine O-Sulfate" quantification in plasma

An Application Note on the Development and Validation of a Novel LC-MS/MS Method for the Quantification of Putative Hydroxychloroquine O-Sulfate in Human Plasma

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a putative novel metabolite, Hydroxychloroquine O-Sulfate, in human plasma. While N-dealkylation is the primary metabolic pathway for hydroxychloroquine (HCQ), this application note outlines a strategic approach for investigating and quantifying potential phase II metabolites like sulfate conjugates. We detail a complete workflow, from sample preparation and chromatographic separation to mass spectrometric detection. The protocols are grounded in established bioanalytical principles and adhere to international regulatory guidelines, ensuring scientific integrity and data reliability for researchers in pharmacology, drug metabolism, and clinical diagnostics.

Introduction: The Rationale for Exploring Novel HCQ Metabolites

Hydroxychloroquine (HCQ) is a cornerstone therapy for autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis.[1][2] Its metabolism is primarily mediated by cytochrome P450 enzymes, leading to the formation of active N-dealkylated metabolites, including desethylhydroxychloroquine (DHCQ), desethylchloroquine (DCQ), and bisdesethylchloroquine (BDCQ).[3][4][5] Therapeutic drug monitoring (TDM) of HCQ and its primary metabolites is increasingly recognized as a valuable tool for optimizing dosing and ensuring clinical efficacy.[1]

While N-dealkylation is well-characterized, the complete metabolic fate of HCQ is complex. Phase II metabolic pathways, such as sulfation, represent a plausible but less explored route for the biotransformation of drugs containing hydroxyl groups. The investigation of a potential "Hydroxychloroquine O-Sulfate" metabolite could provide a more complete understanding of HCQ's disposition and clearance, potentially identifying new biomarkers for drug exposure or metabolic activity.

This application note serves as a detailed protocol and strategic guide for developing a sensitive and specific LC-MS/MS method to quantify this putative sulfated metabolite in human plasma. The methodology is designed to be robust and compliant with the rigorous standards set by regulatory bodies like the FDA and EMA.[6][7][8]

Bioanalytical Strategy & Method Development

The successful quantification of a polar, sulfated metabolite from a complex biological matrix like plasma requires a carefully considered strategy. The physicochemical properties of Hydroxychloroquine O-Sulfate are predicted to be significantly different from the parent drug, necessitating a tailored approach.

Analyte and Internal Standard

-

Reference Standard: A certified reference standard for Hydroxychloroquine O-Sulfate is paramount. As this is not a commercially available compound, chemical synthesis would be the first required step. The structure and purity of the synthesized standard must be unequivocally confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR).

-

Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard, such as Hydroxychloroquine O-Sulfate-d4, is the gold standard for LC-MS/MS bioanalysis. A SIL-IS compensates for variability in sample preparation and matrix effects. If a SIL-IS is unavailable, a structurally similar analog can be considered, though this requires more extensive validation of matrix effects. For this protocol, we will proceed assuming the use of HCQ-d4 as the internal standard for the parent drug, and would recommend synthesis of a SIL-IS for the metabolite.[9]

Sample Preparation: Maximizing Recovery of a Polar Metabolite

The goal of sample preparation is to remove proteins and phospholipids that interfere with ionization while ensuring high recovery of the target analyte.[10][11]

-

Justification of Technique: Simple protein precipitation (PPT) is often the fastest method for bioanalysis.[12] Given the expected high polarity of the O-Sulfate conjugate, it should exhibit good solubility in the polar organic solvents used for PPT, such as acetonitrile or methanol. This technique is chosen for its speed, simplicity, and effectiveness for this class of compounds. Captiva EMR—Lipid cleanup post-PPT can be employed to further remove phospholipids for enhanced method robustness.[12]

-

Detailed Protocol: Protein Precipitation

-

Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

-

Vortex samples for 10 seconds to ensure homogeneity.

-

In a 1.5 mL microcentrifuge tube, pipette 100 µL of plasma.

-

Add 10 µL of the internal standard working solution (e.g., HCQ-d4 at 1 µg/mL).

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to ensure complete protein denaturation.

-

Vortex vigorously for 60 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

-

Liquid Chromatography: Separating Polar Analytes

Chromatographic separation is critical to resolve the analyte from endogenous matrix components and isomeric metabolites.

-

Column Choice: A C18 column is a versatile starting point. For enhanced retention of polar compounds, a column with an alternative stationary phase like Phenyl-Hexyl or a C8 column could be evaluated.[1][13] We will proceed with a C8 column, which has demonstrated good performance for HCQ and its metabolites.[9]

-

Mobile Phase Selection: A mobile phase consisting of an aqueous component with a pH modifier and an organic solvent is standard. Formic acid is a common choice as it provides protons for positive mode electrospray ionization (ESI) and promotes good peak shape.[12][13] Ammonium acetate can be added to the aqueous phase to further improve peak shape and chromatography.[13]

| Parameter | Setting |

| Column | ZORBAX Eclipse XDB-C8, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | 0.2% Formic Acid and 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | See Table 2 below |

| Table 1: Proposed Liquid Chromatography Conditions. |

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 5 | 95 |

| 6.0 | 5 | 95 |

| 6.1 | 95 | 5 |

| 8.0 | 95 | 5 |

| Table 2: LC Gradient Elution Program. |

Mass Spectrometry: Sensitive and Specific Detection

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity for quantification.[14]

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is highly effective for HCQ and its metabolites due to the presence of easily protonated nitrogen atoms.[9]

-

MRM Transition Prediction:

-

Hydroxychloroquine (HCQ): The protonated molecule [M+H]⁺ has an m/z of 336.2. A common and stable product ion resulting from the cleavage of the side chain is m/z 247.1.[9]

-

Hydroxychloroquine O-Sulfate (Putative): The addition of a sulfate group (SO₃) adds 79.957 Da to the parent molecule. The predicted [M+H]⁺ would be approximately m/z 416.2. Fragmentation would likely involve a neutral loss of SO₃ (80 Da), regenerating the HCQ precursor structure at m/z 336.2, or fragmentation of the side chain. A primary MRM transition to monitor would therefore be 416.2 > 336.2 . A secondary, confirmatory transition could be 416.2 > 247.1 .

-

Internal Standard (HCQ-d4): The [M+H]⁺ is m/z 340.2, with a corresponding product ion of m/z 251.1.[9]

-

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Dwell Time (ms) |

| Hydroxychloroquine O-Sulfate | 416.2 | 336.2 | Optimize | 100 |

| (Confirmatory) | 416.2 | 247.1 | Optimize | 100 |

| Hydroxychloroquine (HCQ) | 336.2 | 247.1 | 25 | 100 |

| HCQ-d4 (IS) | 340.2 | 251.1 | 25 | 100 |

| Table 3: Proposed MRM Transitions for Mass Spectrometric Detection. Collision energy for the novel metabolite requires empirical optimization. |

Workflow and Pathway Diagrams

Caption: Overall bioanalytical workflow from sample receipt to final data reporting.

Caption: Known and putative metabolic pathways of Hydroxychloroquine.

Bioanalytical Method Validation

The developed method must be rigorously validated to ensure its reliability for quantifying study samples. Validation should be performed in accordance with the FDA Bioanalytical Method Validation Guidance for Industry and/or the EMA Guideline on bioanalytical method validation.[6][7][15][16]

| Validation Parameter | Description | Acceptance Criteria |

| Selectivity & Specificity | Assess interference from endogenous components in blank plasma from at least 6 sources. | Response in blank matrix should be <20% of the LLOQ response. |

| Calibration Curve | Analyze a blank, a zero standard, and at least 6 non-zero standards over the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | Analyze QC samples at LLOQ, Low, Medium, and High concentrations in replicate (n≥5) over at least 3 separate runs. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |

| Matrix Effect | Evaluate the ion suppression or enhancement from at least 6 sources of plasma. | The CV of the IS-normalized matrix factor should be ≤15%. |

| Recovery | Compare the analyte response from extracted samples to that of post-extraction spiked samples. | Should be consistent, precise, and reproducible. |

| Stability | Evaluate analyte stability under various conditions: Freeze-Thaw, Short-Term (bench-top), Long-Term, and Post-Preparative (autosampler). | Mean concentration of stability samples must be within ±15% of nominal concentration. |

| Table 4: Summary of Key Bioanalytical Method Validation Parameters and Acceptance Criteria. |

Conclusion

This application note provides a scientifically grounded framework for the development and validation of a novel LC-MS/MS method for the quantification of a putative metabolite, Hydroxychloroquine O-Sulfate, in human plasma. By leveraging established principles of bioanalysis, including a streamlined protein precipitation protocol, robust C8 chromatography, and highly specific MRM-based detection, this method serves as an excellent starting point for researchers. The emphasis on rigorous validation according to regulatory guidelines ensures that the data generated will be reliable, reproducible, and suitable for pharmacokinetic and clinical research applications, ultimately contributing to a deeper understanding of hydroxychloroquine's metabolic profile.

References

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

LabRulez LCMS. Application of HPLC in Quality Analysis of Hydroxychloroquine Sulfate. [Link]

-

U.S. Food and Drug Administration. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

-

SlideShare. USFDA guidelines for bioanalytical method validation. [Link]

-

Brown, R. R., & Stancato, L. Z. (1988). Analysis of blood and urine samples for hydroxychloroquine and three major metabolites by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 433, 197-206. [Link]

-

Paludetto, M. N., Kurkela, M., Kahma, H., et al. (2023). Hydroxychloroquine is metabolized by CYP2D6, CYP3A4, and CYP2C8, and inhibits CYP2D6, while its metabolites also inhibit CYP3A in vitro. Drug Metabolism and Disposition, 51(3), 293-305. [Link]

-

Wang, L. Z., et al. (2015). Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood. Bioanalysis, 7(13), 1647-1657. [Link]

-

Paludetto, M. N., Kurkela, M., Kahma, H., et al. (2023). Hydroxychloroquine is Metabolized by Cytochrome P450 2D6, 3A4, and 2C8, and Inhibits Cytochrome P450 2D6, while its Metabolites also Inhibit Cytochrome P450 3A in vitro. Drug Metabolism and Disposition, 51(3), 293-305. [Link]

-

European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

-

Gauthier, L., et al. (2022). Population Pharmacokinetics of Hydroxychloroquine and 3 Metabolites in COVID-19 Patients and Pharmacokinetic/Pharmacodynamic Application. Pharmaceuticals, 15(2), 256. [Link]

-

Wikipedia. Hydroxychloroquine. [Link]

-

European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

-

U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

-

Ovid. European Medicines Agency guideline on bioanalytical method validation: what more is there to say?[Link]

-

Zhang, M., et al. (2022). LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study. Molecules, 27(1), 235. [Link]

-

Agilent Technologies. (2021). Analysis of Hydroxychloroquine and Metabolites in Human Serum and Plasma Using the Agilent Captiva EMR—Lipid by LC-QQQ. [Link]

-

Phenomenex. Determination of Chloroquine, Hydroxychloroquine and its Metabolite Desethyl Hydroxychloroquine in Plasma Samples by LC-MS/MS. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

Projean, D., et al. (2016). Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters. Current Drug Metabolism, 17(7), 652-664. [Link]

-

SlideShare. Bioanalytical method validation emea. [Link]

-

Jemal, M., & Xia, Y. Q. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Rapid communications in mass spectrometry, 13(21), 2151-2159. [Link]

-

Al-Soud, Y. A., et al. (2018). Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies. Journal of Chromatography B, 1092, 443-451. [Link]

-

Shimadzu. Determination of Hydroxychloroquine Concentration in Human Plasma by LC-MS/MS Method. [Link]

-

Oriental Journal of Chemistry. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]

-

Wei, Y., et al. (2012). Method development and validation for rapid quantification of hydroxychloroquine in human blood using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 893-894, 131-137. [Link]

-

ResearchGate. LC-MS/MS parameters selected for the quantification of chloroquine...[Link]

-

ResearchGate. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study. [Link]

-

Organomation. Sample Preparation: A Comprehensive Guide. [Link]

-

National Institutes of Health. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. [Link]

-

ResearchGate. Practical tips on preparing plasma samples for drug analysis using SPME. [Link]

-

LabRulez LCMS. Determination of Hydroxychloroquine Concentration in Human Plasma by LC-MS/MS Method. [Link]

-

ResearchGate. Measurement of hydroxychloroquine in blood from SLE patients using LC-HRMS—evaluation of whole blood, plasma, and serum as sample matrices. [Link]

Sources

- 1. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxychloroquine - Wikipedia [en.wikipedia.org]

- 3. research.abo.fi [research.abo.fi]

- 4. Hydroxychloroquine is Metabolized by Cytochrome P450 2D6, 3A4, and 2C8, and Inhibits Cytochrome P450 2D6, while its Metabolites also Inhibit Cytochrome P450 3A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 9. Method development and validation for rapid quantification of hydroxychloroquine in human blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]

- 11. organomation.com [organomation.com]

- 12. agilent.com [agilent.com]

- 13. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. labs.iqvia.com [labs.iqvia.com]

- 16. ema.europa.eu [ema.europa.eu]

Application Note: A Robust HPLC-UV Method for the Quantification of Hydroxychloroquine O-Sulfate Impurity in Hydroxychloroquine Sulfate Drug Substance

Introduction

Hydroxychloroquine (HCQ), a 4-aminoquinoline derivative, is a widely used medication for the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus, as well as for malaria.[1][2] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Therefore, the identification and quantification of impurities in the drug substance and final product are critical aspects of quality control.[3][4] One such process-related impurity that can arise during the manufacturing of hydroxychloroquine sulfate is Hydroxychloroquine O-Sulfate (HCS).[5] This impurity is formed through the esterification of the primary alcohol group of hydroxychloroquine with sulfuric acid.[5] Rigorous analytical monitoring of HCS is essential to ensure that its levels are maintained within acceptable limits as defined by regulatory bodies.

This application note presents a detailed, stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the separation and quantification of the Hydroxychloroquine O-Sulfate impurity from the active pharmaceutical ingredient (API). The method is designed to be specific, accurate, and robust, making it suitable for routine quality control and stability testing in a pharmaceutical setting.

Scientific Rationale and Method Development Considerations

The development of a successful HPLC method for impurity profiling hinges on achieving adequate resolution between the main analyte peak (hydroxychloroquine) and the peaks of all potential impurities. The physicochemical properties of hydroxychloroquine and its O-Sulfate impurity guided the selection of the chromatographic conditions.

-

Column Chemistry: A phenyl-based stationary phase was selected for this method.[5][6] Phenyl columns offer unique selectivity for aromatic compounds like hydroxychloroquine and its derivatives due to π-π interactions between the phenyl groups on the stationary phase and the quinoline ring of the analytes. This often provides better separation for structurally similar compounds compared to standard C18 columns.

-

Mobile Phase Composition: A gradient elution with a phosphate buffer and a mixture of acetonitrile and methanol was chosen to ensure the timely elution of all compounds with good peak shapes.[5][7] The acidic pH of the mobile phase (around 2.5) is critical for ensuring the ionization of the basic nitrogen atoms in both hydroxychloroquine and the HCS impurity.[5] This consistent ionization state leads to sharper peaks and more reproducible retention times. The gradient elution, starting with a lower organic phase concentration, allows for the retention and separation of more polar impurities, while the increasing organic phase concentration ensures the elution of the more non-polar compounds within a reasonable timeframe.[6]

-

UV Detection Wavelength: The selection of 220 nm as the detection wavelength is based on the UV absorption spectra of hydroxychloroquine and its related impurities.[5] This wavelength provides a good response for both the parent drug and the HCS impurity, ensuring high sensitivity for the quantification of the impurity at low levels.

Experimental Protocol

Materials and Reagents

-

Hydroxychloroquine Sulfate reference standard (Certified purity ≥ 99.0%)

-

Hydroxychloroquine O-Sulfate impurity reference standard (Certified purity ≥ 95.0%)[5]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)[5]

-

Orthophosphoric acid (AR grade)[5]

-

Deionized water (18.2 MΩ·cm)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable for this method. Data acquisition and processing should be performed using a validated chromatography data system.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in the table below.

| Parameter | Condition |

| Column | X-terra Phenyl column (250 x 4.6 mm, 5 µm)[5] |

| Mobile Phase A | 0.3 M Potassium dihydrogen phosphate buffer (pH 2.5 adjusted with orthophosphoric acid)[5] |

| Mobile Phase B | Acetonitrile:Methanol (80:20, v/v) |

| Gradient Program | See table below |

| Flow Rate | 1.5 mL/min[5] |

| Column Temperature | 40 °C[8] |

| Detection Wavelength | 220 nm[5] |

| Injection Volume | 20 µL |

| Run Time | Approximately 30 minutes |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 10.0 | 70 | 30 |

| 20.0 | 40 | 60 |

| 25.0 | 40 | 60 |

| 26.0 | 90 | 10 |

| 30.0 | 90 | 10 |

Preparation of Solutions

-

Mobile Phase A (0.3 M Phosphate Buffer, pH 2.5): Dissolve 40.8 g of potassium dihydrogen phosphate in 1000 mL of deionized water. Adjust the pH to 2.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.

-

Mobile Phase B (Acetonitrile:Methanol, 80:20): Mix 800 mL of acetonitrile and 200 mL of methanol.

-

Diluent: Mobile Phase A and Mobile Phase B in the ratio of 90:10 (v/v).

-

Standard Stock Solution (Hydroxychloroquine): Accurately weigh and dissolve an appropriate amount of Hydroxychloroquine Sulfate reference standard in the diluent to obtain a concentration of 2000 µg/mL.

-

Impurity Stock Solution (Hydroxychloroquine O-Sulfate): Accurately weigh and dissolve an appropriate amount of Hydroxychloroquine O-Sulfate reference standard in the diluent to obtain a concentration of 10 µg/mL.

-

System Suitability Solution: Prepare a solution containing 2000 µg/mL of Hydroxychloroquine Sulfate and 10 µg/mL of Hydroxychloroquine O-Sulfate in the diluent. This solution is used to verify the performance of the chromatographic system.

-

Sample Solution: Accurately weigh and dissolve the Hydroxychloroquine Sulfate drug substance in the diluent to obtain a final concentration of 2000 µg/mL.

Analytical Procedure

The following diagram illustrates the overall workflow for the analysis of the Hydroxychloroquine O-Sulfate impurity.

Figure 1: Experimental workflow for the HPLC-UV analysis of Hydroxychloroquine O-Sulfate.

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the System Suitability Solution and verify that the system suitability parameters are met. The resolution between the Hydroxychloroquine and Hydroxychloroquine O-Sulfate peaks should be greater than 2.0.

-

Inject the Sample Solution in duplicate.

-

Integrate the peak areas of all components in the chromatogram.

Calculation

The percentage of Hydroxychloroquine O-Sulfate impurity in the sample can be calculated using the following formula:

% Impurity = (Area_impurity_sample / Area_standard_impurity) * (Conc_standard_impurity / Conc_sample) * 100

Where:

-

Area_impurity_sample is the peak area of the HCS impurity in the sample chromatogram.

-

Area_standard_impurity is the peak area of the HCS impurity in the standard chromatogram.

-

Conc_standard_impurity is the concentration of the HCS impurity standard solution.

-

Conc_sample is the concentration of the hydroxychloroquine sulfate sample solution.

Results and Discussion

A typical chromatogram from the analysis of the system suitability solution will show the elution of hydroxychloroquine as the major peak, well-separated from the smaller peak corresponding to the Hydroxychloroquine O-Sulfate impurity. The method has been shown to be linear, precise, and accurate for the quantification of HCS at levels typically found in pharmaceutical manufacturing.[5]

The stability-indicating nature of the method should be confirmed through forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light. The method should be able to separate the HCS impurity from any degradation products formed.[5]

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust solution for the quantitative determination of the Hydroxychloroquine O-Sulfate impurity in hydroxychloroquine sulfate drug substance. The method is specific, sensitive, and suitable for implementation in a quality control laboratory for routine analysis and stability studies, thereby ensuring the quality and safety of the final drug product.

References

- Vertex AI Search. (2026).

- Wang, J., et al. (n.d.). Development and Validation of a Sensitive and Selective Method for Hydroxychloroquine Sulfate Drug Products to Address the Underlying Drug Shortage. FDA.

- Dongala, T., et al. (2020). Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach. PMC - PubMed Central.

- Vertex AI Search. (2026).

- Wang, Z., et al. (n.d.). Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood. NIH.

- Bentham Science Publisher. (n.d.). Analytical Methodologies for Determination of Hydroxychloroquine and its Metabolites in Pharmaceutical, Biological and Environmental Samples.

- SynThink Research Chemicals. (n.d.).

- Pannu, S., et al. (2022). Analytical Methodologies for Determination of Hydroxychloroquine and its Metabolites in Pharmaceutical, Biological and Environmental Samples. Bentham Science Publishers.

- Alfa Omega Pharma. (n.d.). Hydroxychloroquine Impurities | 118-42-3 Certified Reference Substance.

- PubMed Central. (n.d.). A study of impurities in the repurposed COVID‐19 drug hydroxychloroquine sulfate using ultra‐high‐performance liquid chromatography‐quadrupole/time‐of‐flight mass spectrometry and liquid chromatography‐solid‐phase extraction‐nuclear magnetic resonance.

Sources